molecular formula C9H7LiN2O2 B6220387 lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate CAS No. 2751610-94-1

lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate

Cat. No. B6220387
CAS RN: 2751610-94-1
M. Wt: 182.1
InChI Key:
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Description

Lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate, also known as lithium acetylpyrrolidine-2-carboxylate, is a chemical compound that has been studied for its potential applications in various fields of scientific research. It is a white, odorless, crystalline solid with a molecular weight of 202.21 g/mol and a melting point of 205-210°C. It is soluble in water, ethanol, and chloroform and is insoluble in ether.

Scientific Research Applications

Lithium acetylpyrrolidine-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyridin-1-ium salts. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.

Mechanism of Action

The mechanism of action of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to act as a Lewis acid, which can form complexes with electron-rich substrates. This can lead to the formation of new products, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyridin-1-ium salts.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylpyrrolidine-2-carboxylate have not been studied in detail. However, it has been suggested that it may have anti-inflammatory and anticonvulsant properties. It has also been suggested that it may have an effect on the metabolism of various neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylpyrrolidine-2-carboxylate in lab experiments is its low cost and availability. It is also relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

Further research is needed to fully understand the mechanism of action of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylpyrrolidine-2-carboxylate and its potential applications in various fields of scientific research. It would also be useful to investigate its potential effects on the metabolism of various neurotransmitters and its potential anti-inflammatory and anticonvulsant properties. Additionally, further research is needed to determine the optimal dosage and potential side effects of the compound. Finally, it would be useful to investigate the potential of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylpyrrolidine-2-carboxylate as an alternative to traditional pharmaceuticals.

Synthesis Methods

Lithium acetylpyrrolidine-2-carboxylate can be synthesized using a two-step process. The first step involves the reaction of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate acetylide with 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves the reaction of 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting compound is lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate." ] }

CAS RN

2751610-94-1

Molecular Formula

C9H7LiN2O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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